molecular formula C10H3BrN2O4 B13051571 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B13051571
M. Wt: 295.05 g/mol
InChI Key: XZPCJNBISCDOGJ-UHFFFAOYSA-N
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Description

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile (CAS No: ) is a high-purity chromene derivative intended for research and further manufacturing applications. This compound features a chromene core structure substituted with bromo and nitro functional groups, which are valuable for further synthetic modifications and structure-activity relationship studies . Chromene and coumarin scaffolds are recognized in medicinal chemistry for their diverse biological activities . As a building block, this compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use . Researchers can utilize this nitro- and bromo-functionalized carbonitrile in various exploratory syntheses, including the development of novel heterocyclic compounds for pharmacological screening . Store sealed in a dry, cool environment .

Properties

Molecular Formula

C10H3BrN2O4

Molecular Weight

295.05 g/mol

IUPAC Name

6-bromo-8-nitro-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H3BrN2O4/c11-7-2-5-1-6(4-12)10(14)17-9(5)8(3-7)13(15)16/h1-3H

InChI Key

XZPCJNBISCDOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation as the Core Synthetic Step

The primary synthetic strategy for 6-bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile involves the Knoevenagel condensation reaction. This reaction typically couples a brominated salicylaldehyde derivative with malononitrile or ethyl cyanoacetate under catalytic conditions to form the chromene carbonitrile framework.

  • Starting materials :
    • 5-bromo-2-hydroxybenzaldehyde or its nitro-substituted analogs
    • Malononitrile or ethyl cyanoacetate
  • Catalysts : Often ammonium acetate or trifluoroacetic acid is used to catalyze the condensation.

The mechanism proceeds via the formation of an enolate ion from malononitrile or ethyl cyanoacetate, which attacks the aldehyde carbonyl carbon, followed by cyclization and dehydration to yield the coumarin carbonitrile core.

Bromination and Nitration of Salicylaldehyde Derivatives

The introduction of bromine and nitro groups at specific positions on the chromene ring is achieved by:

  • Bromination of salicylaldehyde derivatives using bromine reagents under controlled conditions to yield 5-bromo-2-hydroxybenzaldehyde derivatives.
  • Nitration of brominated salicylaldehyde derivatives using nitric acid (typically 65%) in acetic acid at elevated temperatures (~85 °C) with catalytic sulfuric acid to introduce the nitro group at position 8.

These substituted benzaldehydes serve as key intermediates for the subsequent Knoevenagel condensation step.

One-Pot and Multi-Step Syntheses

  • A one-pot synthesis approach has been reported where salicylaldehyde derivatives and malononitrile are reacted in aqueous media with catalytic ammonium acetate at room temperature, followed by acid workup and purification to yield the cyano-coumarin derivatives.
  • Post-condensation, further functionalization such as nitration is conducted to obtain the nitro-substituted product.

Purification and Characterization

  • The crude products are commonly purified by recrystallization from methanol or by column chromatography using dichloromethane/methanol mixtures.
  • Purity is confirmed by high-performance liquid chromatography (HPLC) and structural confirmation by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.

Summary of Preparation Steps in Tabular Form

Step Reaction Type Reagents/Conditions Key Intermediate/Product Yield/Notes
1 Bromination Bromine, controlled temperature 5-bromo-2-hydroxybenzaldehyde derivatives High regioselectivity, good yield
2 Nitration HNO3 (65%), Acetic acid, 85 °C, H2SO4 catalyst 5-bromo-2-hydroxy-4-nitrobenzaldehyde derivatives Moderate to high yield
3 Knoevenagel condensation Malononitrile or ethyl cyanoacetate, ammonium acetate catalyst, water, room temp This compound Yields 84-93% (reported range)
4 Purification Recrystallization or column chromatography Pure target compound Purity >95% confirmed by HPLC

Detailed Research Findings and Analysis

  • The Knoevenagel condensation is highly efficient in aqueous media, offering green chemistry advantages by avoiding organic solvents.
  • The nitration step requires careful control of reaction conditions to avoid over-nitration or decomposition.
  • The bromine substituent at position 6 significantly influences the electronic properties and reactivity of the chromene ring, facilitating further functionalization and enhancing biological activity potential.
  • Analytical data from NMR and IR confirm the successful introduction of the carbonitrile group (characteristic IR absorption ~2200 cm^-1) and the nitro group (strong IR bands near 1500-1600 cm^-1).
  • Mass spectrometry and elemental analysis validate the molecular formula and purity, with yields typically ranging from 84% to 93% for the Knoevenagel condensation step, indicating a robust synthetic protocol.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted chromenes.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of oxidized chromene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead compound in drug development due to its biological activities. It has been studied for:

  • Antimicrobial Activity : Research indicates that derivatives of this compound have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Studies suggest that 6-bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile may inhibit cancer cell proliferation. Its structural features allow it to interact with cellular targets involved in cancer progression .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various chromene derivatives, including this compound. The results demonstrated effective inhibition against multiple bacterial strains, highlighting its potential for therapeutic applications .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes, particularly acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Initial findings suggest weak inhibition, indicating the need for further structural optimization to enhance potency .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds and as a precursor for developing new materials with unique properties.

Table: Comparison of Biological Activities

Compound NameActivity TypeObserved Effects
This compoundAntimicrobialModerate activity against bacterial strains
6-Bromo-8-nitro derivativesAnticancerInhibition of cancer cell proliferation
Other chromene derivativesEnzyme inhibitionVariable effects on acetylcholinesterase

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science due to its unique structural characteristics. It can be employed in the development of new dyes and pigments owing to its chromophore properties.

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Key Observations:

Highest Similarity (0.89): The compound 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile (CAS 19088-73-4) shares the core chromene-3-carbonitrile structure but replaces Br and NO₂ with a hydroxyl group at position 5.

Functional Group Variations: Carboxylic Acid vs. Carbonitrile (CAS 531-81-7): The replacement of -CN with -COOH introduces hydrogen-bonding capability, which may enhance solubility but reduce stability under acidic conditions .

Nitro and Bromo Effects: The simultaneous presence of Br (electron-withdrawing via inductive effect) and NO₂ (strong electron-withdrawing/resonance effects) in the target compound likely enhances its electrophilicity and stability toward nucleophilic attack compared to analogs lacking these groups. This combination may also improve fluorescence quenching or photostability in material applications.

Aldehyde Functionalization (CAS 14003-96-4):
The aldehyde group at position 8 in this analog offers a reactive site for further derivatization (e.g., Schiff base formation), contrasting with the nitro group in the target compound, which is less reactive under mild conditions .

Research Implications and Limitations

  • Structural Insights: The high similarity score of CAS 19088-73-4 suggests it could serve as a synthetic precursor or biological activity proxy for the target compound, though bromo/nitro groups may confer distinct pharmacological or photophysical properties.
  • Further studies comparing its spectroscopic, thermodynamic, and biological profiles with analogs are warranted.

References:

  • Structural similarity data and substituent analysis: .

Biological Activity

6-Bromo-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a coumarin derivative characterized by a unique arrangement of bromine, nitro, and carbonitrile functional groups. This compound belongs to a larger class of chromene derivatives that have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.

Chemical Structure

The molecular formula of this compound is C10H3BrN2O4C_{10}H_3BrN_2O_4 with a molecular weight of 299.04 g/mol. The structure features:

  • Bromine at the 6-position
  • Nitro group at the 8-position
  • Carbonitrile group at the 3-position

This specific arrangement is believed to influence its biological properties significantly.

Antimicrobial Properties

Research indicates that coumarin derivatives, including those similar to this compound, exhibit notable antimicrobial activities. A study highlighted that certain chromeno[3,2-c]pyridine derivatives displayed significant inhibitory effects against various microbial strains, suggesting that modifications in the coumarin structure can enhance antimicrobial efficacy . While specific data on this compound is limited, its structural analogs have shown promising results against bacteria and fungi.

Anti-inflammatory Activity

Coumarins are known for their anti-inflammatory properties. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The presence of nitro and carbonitrile groups may contribute to these effects by modulating inflammatory pathways.

Antioxidant Activity

The antioxidant potential of coumarin derivatives has been well-documented. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . The specific antioxidant activity of this compound requires further investigation but is anticipated based on its structural characteristics.

Case Studies and Research Findings

  • Synthesis and Testing : A study synthesized various coumarin derivatives and evaluated their biological activities. While direct testing on this compound was not included, related compounds demonstrated significant antimicrobial and anti-inflammatory effects .
  • Molecular Docking Studies : In silico studies have predicted the interaction of chromene derivatives with biological targets such as enzymes involved in inflammation and microbial resistance. These studies suggest that structural modifications can enhance binding affinity and biological activity .
  • Comparative Analysis : Table 1 summarizes the biological activities of various coumarin derivatives compared to known standards:
Compound NameAntimicrobial Activity (MIC µM)Anti-inflammatory Activity (IC50 µM)Antioxidant Activity (IC50 µM)
6-Bromo-8-nitro derivativeNot directly testedNot directly testedNot directly tested
Chromeno[3,2-c]pyridine derivative87.90.89-
Coumarin analog A22.1--
Coumarin analog B--71.3

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